molecular formula C15H14N4OS B5566477 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

Cat. No. B5566477
M. Wt: 298.4 g/mol
InChI Key: YVXQCMQJBPHIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide (MTNA) is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific enzyme called N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins.

Scientific Research Applications

Synthesis and Antiviral Activity

A series of naphthalene derivatives, synthesized from naphthalene-derived glycine derivative, demonstrated inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. One derivative was identified as a potent inhibitor of HIV-1 replication, highlighting its potential as a new lead in antiviral agent development (Hamad et al., 2010).

Anticancer Applications

New 1-formyl-naphthalen-2-yloxymethyl-[1,2,3]triazoles were synthesized and screened for cytotoxic potential against various cancer cell lines, including CNS, Melanoma, and Breast cancer. Several molecules exhibited potent inhibitory activities, demonstrating the compound's relevance in anticancer drug discovery (Dhuda et al., 2021).

Novel Heterocyclic Systems

Research into naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems has found applications in medicine as tranquilizers, fungicides, antihistamines, and antihypertensive preparations, showcasing the versatility of naphthalene derivatives in pharmaceuticals (Osyanin et al., 2012).

Fused Heterocycles with Biological Interest

The synthesis of fused heterocycles from 5-substituted-4-amino-3-mercapto 1,2,4-triazoles has led to compounds with potential biological applications, illustrating the chemical diversity and utility of these naphthalene-based structures in developing new therapeutic agents (Hassan, 2009).

Antibacterial and Antifungal Agents

Pyrano quinoline derivatives derived from naphthalene have been studied for their antimicrobial activity. These compounds showed significant potential as antibacterial and antifungal agents, opening new avenues for the development of novel antimicrobial treatments (Watpade et al., 2017).

properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-16-15(19-18-10)21-9-14(20)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXQCMQJBPHIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

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